N-BOC-(2-Benzylisoindolin-4-yl)methanamine
Overview
Description
N-BOC-(2-Benzylisoindolin-4-yl)methanamine is a chemical compound with the molecular formula C21H26N2O2 and a molecular weight of 338.45 g/mol. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a benzyl group attached to an isoindoline ring, which is further connected to a methanamine group protected by a tert-butoxycarbonyl (BOC) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-(2-Benzylisoindolin-4-yl)methanamine typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-BOC-(2-Benzylisoindolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the BOC group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-BOC-(2-Benzylisoindolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-BOC-(2-Benzylisoindolin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The BOC group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further biochemical interactions, influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
- N-BOC-(2-Phenylisoindolin-4-yl)methanamine
- N-BOC-(2-Methylisoindolin-4-yl)methanamine
- N-BOC-(2-Ethylisoindolin-4-yl)methanamine
Uniqueness
N-BOC-(2-Benzylisoindolin-4-yl)methanamine is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the isoindoline ring .
Properties
IUPAC Name |
tert-butyl N-[(2-benzyl-1,3-dihydroisoindol-4-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-12-17-10-7-11-18-14-23(15-19(17)18)13-16-8-5-4-6-9-16/h4-11H,12-15H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVASDSGCZJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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